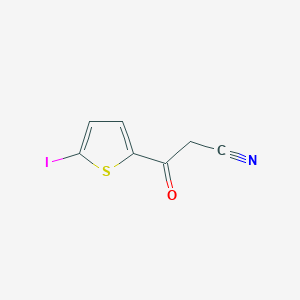
5-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
5-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile, or 5-AFC, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the pyrazole family of compounds, which are known for their biological activity. 5-AFC has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. 5-AFC has also been studied for its ability to modulate the activity of several other enzymes, as well as its potential to act as an antioxidant and to inhibit cancer cell growth.
Aplicaciones Científicas De Investigación
1. Antimicrobial Activity
5-Amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile and its derivatives have shown significant antimicrobial properties. For instance, novel Schiff bases synthesized from pyrazole-4-carboxaldehyde derivatives exhibited considerable in vitro antimicrobial activity, with some derivatives demonstrating excellent efficacy (Puthran et al., 2019).
2. Synthesis of Pyrazole Derivatives
This compound plays a critical role in the synthesis of various pyrazole derivatives. Studies have explored its reactivity with different compounds to form new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives attached to the pyrazole scaffold (Ali et al., 2016).
3. Electronic and Spectral Properties
Research focusing on electronic and spectral properties of fluoropyrazolecarbonitrile derivatives highlighted their potential in various applications. These studies include simulation of molecular structures, electronic spectra generation, and investigation of physical and chemical properties such as biological activities and reactive sites identification (Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative, 2022).
4. Crystal Structure Analysis
The crystal structure of 5-Amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile has been extensively studied, revealing insights into intermolecular interactions and molecular geometry. These studies contribute to a better understanding of the compound's properties and potential applications (Fathima et al., 2014).
5. Mechanistic Investigation in Chemical Reactions
Mechanistic studies have been conducted to understand the reaction of this compound with various unsaturated carbonyl compounds. These investigations provide a deeper insight into the chemical behavior and potential reactions of the compound, which can be useful in developing new synthetic methods (Liu et al., 2013).
Propiedades
IUPAC Name |
5-amino-1-(2-chloro-4-fluorophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN4/c11-8-3-7(12)1-2-9(8)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIVMNINUMETIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178772 | |
| Record name | 5-Amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
1159678-22-4 | |
| Record name | 5-Amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159678-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester](/img/structure/B1398782.png)


![6-Azaspiro[3.5]nonan-2-one](/img/structure/B1398788.png)

![[2-Hydroxy-1-(tetrahydropyran-4-ylmethyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1398790.png)




![2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1398799.png)
![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)
![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)